3,4,5-triethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
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Description
3,4,5-triethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
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Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazoles are recognized for their wide array of pharmacological properties, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant activities. Their molecular structures, which often serve as the backbone for various potent drugs, highlight the importance of benzothiazole derivatives in drug development and therapeutic applications (Sumit, Arvind Kumar, & A. Mishra, 2020).
Structural Activity Relationship and Importance
The unique methine center in the thiazole ring makes benzothiazoles significant heterocyclic compounds. They are integral to many natural and synthetic bioactive molecules, displaying activities such as anti-viral, anti-microbial, anti-diabetic, anti-tumor, and anti-inflammatory. The structural variations, particularly substitution on the C-2 carbon atom and C-6, contribute to a variety of biological activities, making benzothiazole scaffolds a focus in medicinal chemistry (M. Bhat & S. L. Belagali, 2020).
Potential as Anticancer Agents
Benzothiazole derivatives have shown promise as anticancer agents, with various structural modifications leading to enhanced activity against different cancer cell lines. The study of these derivatives' anticancer potential, including their mechanisms of action and structure-activity relationship (SAR), is crucial for designing more effective therapeutic agents (Nandini Pathak, E. Rathi, Nitesh Kumar, S. Kini, & C. Rao, 2019).
Applications in Supramolecular Chemistry
Beyond pharmacological applications, benzothiazoles and their derivatives have found use in supramolecular chemistry, illustrating their versatility in scientific research. These applications range from nanotechnology and polymer processing to biomedical applications, highlighting the adaptability of benzothiazole moieties in various scientific fields (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Properties
IUPAC Name |
3,4,5-triethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-5-25-17-10-14(11-18(26-6-2)20(17)27-7-3)21(24)23-15-8-9-19-16(12-15)22-13(4)28-19/h8-12H,5-7H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXJCWFAYFPHQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.